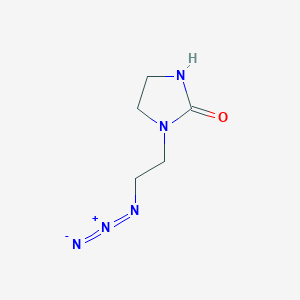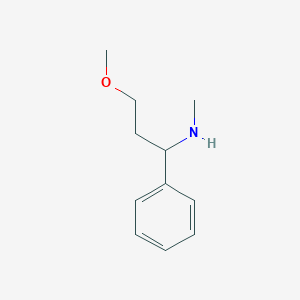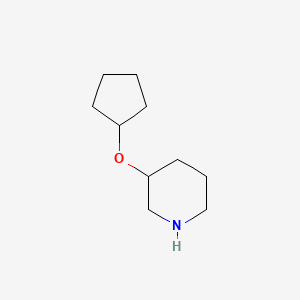
3-(Cyclopentyloxy)piperidine
Übersicht
Beschreibung
“3-(Cyclopentyloxy)piperidine” is a derivative of piperidine, which is an organic compound classified under the family of heterocyclic amines . Its structural configuration is a six-membered ring with five carbon atoms and one nitrogen atom . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A three-step process involving i) partial reduction of pyridine, ii) Rh-catalyzed asymmetric carbometalation, and then iii) another reduction provides access to a wide variety of enantioenriched 3-piperidines .Molecular Structure Analysis
The piperidine rings of the two molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution . Rigorous FC analysis revealed the precise structure of a cationic Chair-Ax-like conformer induced by removal of an electron from the lone-pair sp3 orbital of the nitrogen atom in piperidine .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A Mannich reaction has been utilized on many occasions for the synthesis of piperidine derivatives .Physical and Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
Analytical Characterization and Biological Matrices Analysis : Compounds closely related to 3-(Cyclopentyloxy)piperidine have been analytically characterized and identified in various biological matrices, suggesting their relevance in forensic toxicology and pharmacokinetic studies De Paoli, Brandt, Wallach, Archer, & Pounder, 2013.
Histamine H3 Receptor Ligands : Research into constraints like the 3-cyclobutoxy motif, similar in concept to the this compound structure, demonstrates their potential in designing more effective ligands for the histamine H3 receptor, indicating a route for the development of novel therapeutics Wijtmans, Denonne, Celanire, Gillard, Hulscher, Delaunoy, Van houtvin, Bakker, Defays, Gérard, Grooters, Hubert, Timmerman, Leurs, Talaga, Esch, & Provins, 2010.
Anticancer Potential : Piperidine and its derivatives have shown significant potential in anticancer applications. Their involvement in regulating crucial signaling pathways and inhibiting cancer cell migration and survivability highlights the importance of structural moieties similar to this compound in cancer research Mitra, Anand, Jha, Shekhawat, Saha, Nongdam, Rengasamy, Proćków, & Dey, 2022.
Synthetic Methodologies : Advances in synthetic methodologies for piperidine derivatives, including those related to this compound, are crucial for the development of new medicinal compounds. Efficient synthesis methods can lead to novel compounds with potential pharmaceutical applications Smaliy, Chaykovskaya, Yurchenko, Lakhtadyr, Yurchenko, Shtil, & Kostuk, 2011.
Pharmacology and Biological Studies
- Antimicrobial and Antiviral Applications : Piperidine derivatives have shown promise in antimicrobial and antiviral applications, suggesting that structural variants like this compound could be explored for similar bioactivities. Their potential in treating infectious diseases and inhibiting the growth and metastasis of cancer cells underlines the importance of research in this area Zhang, Zhu, Li, Li, Sun, Xie, Zhu, Zhou, & Ye, 2015.
Wirkmechanismus
Target of Action
Piperidine, a major component of 3-(cyclopentyloxy)piperidine, has been found to exhibit anticancer potential . It acts as a potential clinical agent against various types of cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
Piperidine has been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, etc . These pathways are crucial for cell survival, proliferation, and migration, and their disruption can lead to the inhibition of cancer cell growth .
Biochemical Pathways
Piperidine has been found to regulate several signaling pathways crucial for cancer regulation . Piperine, another piperidine derivative, has been found to modulate signaling pathways associated with the TLR adaptor molecule Toll/IL-1R domain-containing adaptor inducing interferon (TRIF) and the TLR adaptor protein MyD88 .
Pharmacokinetics
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Result of Action
Piperidine has been found to inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Action Environment
The success of suzuki–miyaura cross-coupling, a reaction involving piperidine, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Safety and Hazards
Zukünftige Richtungen
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, and more . The ongoing research efforts and future directions will contribute to the advancement of piperine-based therapies, paving the way for their integration into the clinical management of cancer .
Biochemische Analyse
Biochemical Properties
3-(Cyclopentyloxy)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing certain metabolic pathways or improving cellular function. At high doses, it can cause toxic or adverse effects, including organ dysfunction and cellular damage . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 monooxygenases, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s involvement in metabolic pathways can also affect metabolic flux and the levels of various metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may help sequester it in specific organelles, affecting its overall distribution and activity.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization helps elucidate its role in various cellular processes.
Eigenschaften
IUPAC Name |
3-cyclopentyloxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-5-9(4-1)12-10-6-3-7-11-8-10/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOBSULYZLBFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



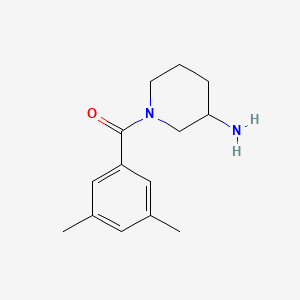
![3-[2-(Dimethylamino)ethoxy]-4-methylbenzoic acid](/img/structure/B1464423.png)

![1-[(4-Ethylphenyl)methyl]piperidin-3-amine](/img/structure/B1464427.png)
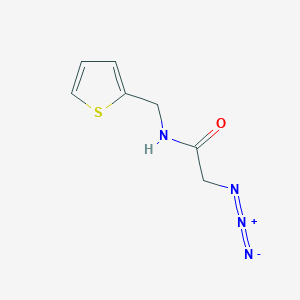
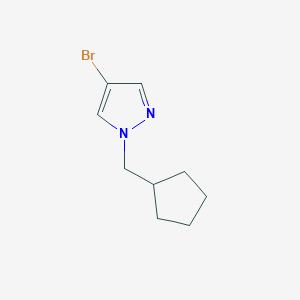
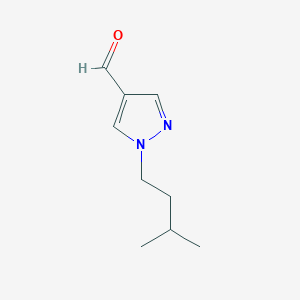
![({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine](/img/structure/B1464436.png)
![2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1464437.png)
